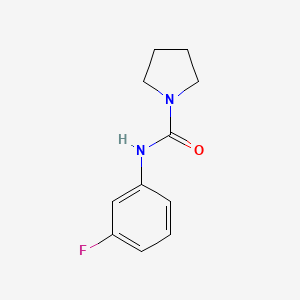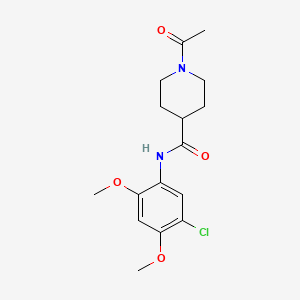![molecular formula C11H14ClFN2O B5457241 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a fluorine atom attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is converted to 4-fluorobenzoyl chloride using thionyl chloride.
Amidation: The 4-fluorobenzoyl chloride is then reacted with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-fluorobenzoic acid and 2-(dimethylamino)ethylamine.
Applications De Recherche Scientifique
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-[2-(dimethylamino)ethyl]-benzamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide: Lacks the chloro group, which may influence its nucleophilic substitution reactions.
2-chloro-N-[2-(ethylamino)ethyl]-4-fluorobenzamide: Contains an ethylamino group instead of a dimethylamino group, potentially altering its pharmacological properties.
Uniqueness
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide is unique due to the combination of its chloro, dimethylaminoethyl, and fluoro substituents. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYRYLHCUPQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride](/img/structure/B5457160.png)
![3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5457166.png)
![6-methyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5457177.png)


![(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile](/img/structure/B5457187.png)
![3-(benzylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457191.png)
![N-cyclopentyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5457195.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)

![METHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5457226.png)
![4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate](/img/structure/B5457234.png)

